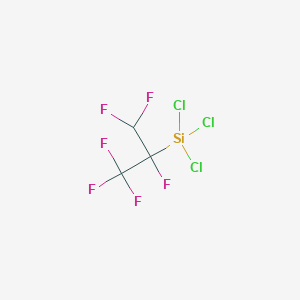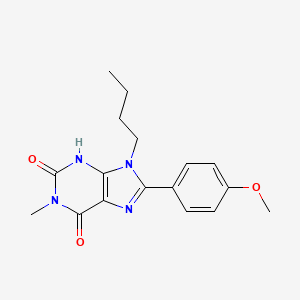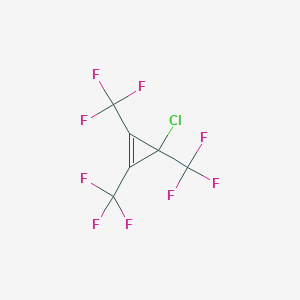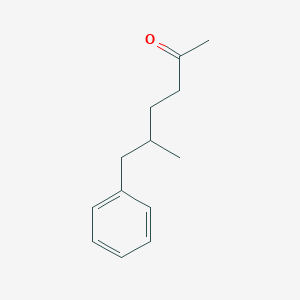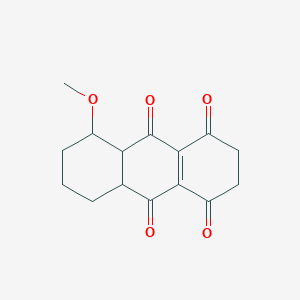
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone is a complex organic compound with a unique structure that includes multiple fused rings and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure efficient and cost-effective production. The exact methods can vary based on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds with similar fused ring structures but different functional groups.
Quinones: Compounds that can be formed through the oxidation of 5-Methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone.
Hydrocarbons: Reduced forms of the compound that lack oxygen-containing functional groups.
Uniqueness
This compound is unique due to its specific combination of fused rings and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59326-07-7 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
5-methoxy-2,3,5,6,7,8,8a,10a-octahydroanthracene-1,4,9,10-tetrone |
InChI |
InChI=1S/C15H16O5/c1-20-10-4-2-3-7-11(10)15(19)13-9(17)6-5-8(16)12(13)14(7)18/h7,10-11H,2-6H2,1H3 |
InChI-Schlüssel |
GYNVQGPZOAOXOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC2C1C(=O)C3=C(C2=O)C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
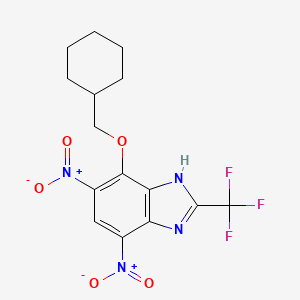
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
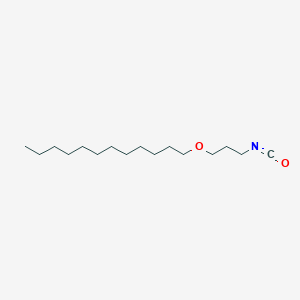
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
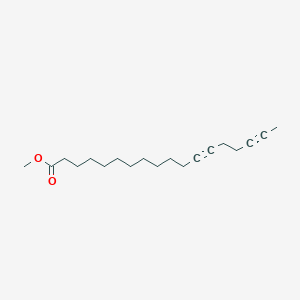
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
